molecular formula C13H15NO2 B2554595 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione CAS No. 883022-85-3

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione

Cat. No.: B2554595
CAS No.: 883022-85-3
M. Wt: 217.268
InChI Key: DXPWZGIZWPBUSB-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione is a piperidine-2,6-dione derivative characterized by a 4-methylphenyl substituent at the nitrogen atom and a methyl group at the 4-position of the piperidine ring. Piperidine-2,6-diones are structurally defined by a six-membered ring containing two ketone groups at positions 2 and 6, which confer unique electronic and steric properties. These compounds are of interest in medicinal and synthetic chemistry due to their reactive methylene group (C3/C5 positions) and π-conjugated system, enabling diverse chemical modifications such as Mannich reactions and condensations .

Properties

IUPAC Name

4-methyl-1-(4-methylphenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-3-5-11(6-4-9)14-12(15)7-10(2)8-13(14)16/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWZGIZWPBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with piperidine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-methyl-1-(4-methylphenyl)piperidine-2,6-dione and related compounds are summarized below:

Table 1: Comparative Analysis of Piperidine-2,6-dione Derivatives

Compound Name Structural Features Key Properties/Applications References
This compound - N-linked 4-methylphenyl group
- 4-methyl substituent on piperidine
Synthetic intermediate; potential reactivity for Mannich or Lossen-type reactions
Yunnan cycloheximide
(4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]-piperidine-2,6-dione)
- Cyclohexyl-hydroxyethyl substituent at C4
- Complex bicyclic structure
Antifungal agent; detected via bioassay (low sensitivity) or HPLC (high sensitivity)
3-(4-Amino-1-oxo-isoindol-2-yl)-piperidine-2,6-dione - Isoindole-1-one fused to piperidine
- 4-amino substituent
Therapeutic use in multiple myeloma; patented for anticancer activity
1-[(4-Methylphenyl)oxy]piperidine-2,6-dione - O-linked 4-methylphenyl group
- No methyl substituent on piperidine
Undergoes Lossen-type reactions with alcohols to form urethane-protected amino acids
4-(4-Methoxyphenyl)-1-phenylpyridine-2,6-dione - Pyridine-2,6-dione core (vs. piperidine)
- 4-methoxyphenyl and phenyl groups
Exploited in Mannich reactions for fused-ring systems; enhanced π-conjugation

Key Findings

Structural Flexibility vs. Bioactivity: The Yunnan cycloheximide’s bulky cyclohexyl-hydroxyethyl group enhances antifungal activity but complicates detection, requiring HPLC for precise quantification . In contrast, this compound’s simpler substituents may favor synthetic versatility over direct bioactivity.

Reactivity Differences: 1-[(4-Methylphenyl)oxy]piperidine-2,6-dione undergoes Lossen-type reactions with alcohols due to its labile O-aryl linkage, yielding protected amino acids . The target compound’s direct N-aryl bond likely reduces such reactivity but may improve stability. Pyridine-2,6-diones (e.g., 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione) exhibit stronger π-conjugation and reactivity in Mannich reactions compared to piperidine analogs, attributed to aromatic ring effects .

Analytical Challenges :

  • While HPLC is optimal for quantifying complex analogs like Yunnan cycloheximide , simpler derivatives like the target compound may be analyzed via cost-effective spectrophotometry or bioassays, depending on purity requirements.

Research Implications and Gaps

  • Pharmacological Potential: No direct evidence links this compound to therapeutic applications, unlike its isoindolyl or cycloheximide analogs. Screening for bioactivity (e.g., anticancer, antimicrobial) is recommended.
  • Analytical Optimization : Comparative studies using HPLC, spectrophotometry, and bioassays are needed to establish robust quantification protocols for this compound.

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